Loratadine

Description

Evolution of Antihistamines and Loratadine's Position

The development of antihistamines can be broadly categorized into generations, primarily based on their selectivity for histamine (B1213489) H₁ receptors and their ability to cross the blood-brain barrier. This compound (B1675096) occupies a key position within the second generation.

Research highlights significant distinctions between this compound and first-generation antihistamines. First-generation compounds, such as diphenhydramine (B27) and chlorpheniramine, are characterized by their non-selective antagonism of H₁ receptors and their ability to readily penetrate the blood-brain barrier. This leads to notable central nervous system effects, including sedation and cognitive impairment, which have been extensively studied in research contexts nih.govudes.edu.coresearchgate.net. In contrast, this compound's tricyclic structure and lower lipid solubility result in minimal penetration of the blood-brain barrier, leading to significantly reduced sedative and anticholinergic side effects, a key focus of comparative research udes.edu.cowikipedia.orgdrpress.orgelsevier.es. Studies have compared the efficacy and side effect profiles of this compound against various first-generation antihistamines, demonstrating this compound's advantage in terms of reduced sedation while maintaining comparable effectiveness in relieving allergic symptoms .

The advent of second-generation antihistamines, including this compound, was driven by the need for compounds with improved selectivity for peripheral H₁ receptors and reduced central nervous system penetration udes.edu.coohsu.edunih.gov. Research focused on developing molecules that would primarily target H₁ receptors outside the brain, thereby minimizing the undesirable side effects associated with first-generation agents. This involved a deeper understanding of receptor pharmacology and structure-activity relationships. This compound, a non-sedating tricyclic piperidine (B6355638) derivative, exemplifies this advancement through its selective binding to peripheral histamine H₁ receptors drpress.org. The development of these compounds allowed for longer dosing intervals and offered negligible anticholinergic, antiserotoninergic, alpha1, and beta-adrenergic properties ohsu.edu.

Structure

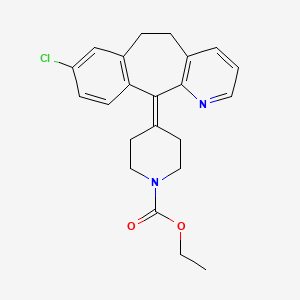

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCNYMKQOSZNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 | |

| Record name | loratadine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Loratadine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023224 | |

| Record name | Loratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Loratadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1 mg/ml at 25°C | |

| Record name | Loratadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals from acetonitrile | |

CAS No. |

79794-75-5 | |

| Record name | Loratadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79794-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loratadine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079794755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loratadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | loratadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | loratadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Loratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Piperidinecarboxylic acid, 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AJO3BO7QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LORATADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Loratadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134-136 °C, 134 - 136 °C | |

| Record name | Loratadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LORATADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Loratadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Insights into Loratadine S Pharmacological Actions

Histamine (B1213489) H1 Receptor Interaction and Selectivity

Loratadine (B1675096) is a second-generation antihistamine that primarily exerts its effects through interaction with the histamine H1 receptor. nih.gov Unlike first-generation antihistamines, which readily cross the blood-brain barrier and cause sedation, this compound is selective for peripheral H1 receptors. wikipedia.org This selectivity is a key characteristic of its pharmacological profile. The human histamine H1 receptor is a G-protein coupled receptor (GPCR) consisting of 487 amino acids. nih.gov The interaction of this compound with this receptor is not one of simple blockade but involves a more complex mechanism known as inverse agonism. nih.govnih.gov

The histamine H1 receptor can exist in an equilibrium between an inactive conformation and an active conformation. nih.gov Even without the presence of an agonist like histamine, a certain level of basal or constitutive activity exists due to spontaneous conversion to the active state. nih.gov Histamine binding stabilizes the active conformation, shifting the equilibrium and leading to an allergic response. nih.gov

This compound and other second-generation H1-antihistamines function as inverse agonists. wikipedia.orgresearchgate.netpatsnap.com Instead of merely blocking the receptor from histamine, an inverse agonist preferentially binds to and stabilizes the inactive conformation of the H1 receptor. nih.govpatsnap.com This action shifts the equilibrium away from the active state, reducing the receptor's basal activity even in the absence of histamine. nih.govpatsnap.com This stabilization of the inactive state is considered a crucial component of the anti-allergic mechanism of clinically used antihistamines. researchgate.net this compound's active metabolite, desthis compound (B1670295), is noted to have a particularly high affinity for the H1 receptor. nih.govresearchgate.net

Molecular docking studies have been employed to understand the binding affinity and interaction of this compound with the histamine H1 receptor (H1R). nih.gov These computational models help characterize the specific binding site within the receptor's structure. The H1R is a member of the rhodopsin-like G-protein-coupled receptor family. nih.gov

Docking analyses, using crystal structures such as the human H1 receptor (PDB ID: 3RZE), have identified key amino acid residues that form the interactive binding site for H1R antagonists. nih.govresearchgate.net These residues include Asp-107, Tyr-108, Lys-179, Lys-191, Thr-194, Trp-428, and Phe-432. nih.gov this compound's interaction with these specific residues within the binding pocket is responsible for its high affinity and stabilizing effect on the receptor's inactive state. For instance, its metabolite desthis compound is thought to adopt a binding pose similar to the related ligand doxepin (B10761459) within the H1R crystal structure. nih.gov

The class of second-generation H1 antihistamines includes several compounds, such as cetirizine, fexofenadine (B15129), and desthis compound (the primary active metabolite of this compound). nih.gov While all function as peripheral H1 receptor inverse agonists, they exhibit differences in their pharmacological profiles.

Desthis compound demonstrates the highest potency and affinity for the H1 receptor among several second-generation agents, with a Ki (inhibition constant) of 0.4 nM, followed by levocetirizine (B1674955) (Ki 3 nM) and fexofenadine (Ki 10 nM). nih.govresearchgate.net Despite these differences in preclinical affinity, clinical studies comparing various second-generation antihistamines, including this compound, cetirizine, and fexofenadine, have not consistently documented the superior efficacy of one over another in treating allergic rhinitis. nih.govnih.gov One comparative study found no clinically relevant differences in activity between this compound, cetirizine, ebastine, fexofenadine, and mizolastine (B1677215) in reducing nasal eosinophilia and skin test reactivity. nih.gov

| Compound | Affinity (Ki) | Reference |

|---|---|---|

| Desthis compound | 0.4 nM | nih.gov |

| Levocetirizine | 3 nM | nih.gov |

| Fexofenadine | 10 nM | nih.gov |

Beyond H1 Receptor Antagonism: Anti-inflammatory Mechanisms

Recent research has revealed that this compound possesses anti-inflammatory properties that extend beyond its primary role as an H1 receptor inverse agonist. nih.govnih.govnih.gov These additional mechanisms contribute to its therapeutic effects by modulating key inflammatory pathways. Studies have demonstrated that this compound can suppress inflammatory responses by inhibiting signaling pathways such as NF-κB (nuclear factor-kappa B) and AP-1 (activator protein-1). nih.govnih.govresearchgate.net

A significant aspect of this compound's anti-inflammatory action is its ability to reduce the production of various pro-inflammatory cytokines. nih.govresearchgate.net By targeting intracellular signaling cascades, this compound can inhibit the expression of genes responsible for these inflammatory mediators. researchgate.net For example, this compound has been shown to inhibit the secretion of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) from histamine-activated endothelial cells. nih.gov Further studies have shown it can suppress the AP-1 signaling pathway by specifically targeting and inhibiting an upstream kinase known as Transforming growth factor-β-activated kinase 1 (TAK1). nih.govnih.gov This inhibition, in turn, reduces the expression of pro-inflammatory genes. nih.govnih.gov

At a molecular level, this compound has been shown to specifically reduce the levels of several key molecules involved in the inflammatory process. In studies using lipopolysaccharide-treated macrophage cells, this compound treatment resulted in a marked reduction of nitric oxide (NO), inducible nitric oxide synthase (iNOS), Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2). nih.govresearchgate.net This broad inhibition of pro-inflammatory components is achieved through the suppression of the NF-κB pathway. nih.govresearchgate.net

| Molecule | Function | Effect of this compound |

|---|---|---|

| Nitric Oxide (NO) | Signaling molecule in inflammation | Reduced levels nih.govresearchgate.net |

| iNOS | Enzyme producing NO | Reduced levels nih.govresearchgate.net |

| IL-1β | Pro-inflammatory cytokine | Reduced levels nih.govresearchgate.net |

| TNF-α | Pro-inflammatory cytokine | Reduced levels nih.govresearchgate.net |

| IL-6 | Pro-inflammatory cytokine | Reduced levels nih.govresearchgate.netnih.gov |

| COX-2 | Enzyme in prostaglandin (B15479496) synthesis | Reduced levels nih.govresearchgate.net |

Modulation of Pro-inflammatory Cytokine Production

Suppression of Inflammatory Responses in Macrophages

This compound has demonstrated a notable capacity to suppress inflammatory responses within macrophages. In in vitro studies utilizing the RAW264.7 macrophage cell line, this compound treatment resulted in a significant reduction of several key pro-inflammatory mediators. nih.gov When these cells were stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, this compound effectively lowered the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Furthermore, the secretion of several pro-inflammatory cytokines was markedly diminished, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). nih.govresearchgate.net The expression of cyclooxygenase-2 (COX-2), an enzyme pivotal to the synthesis of prostaglandins (B1171923) involved in inflammation, was also reduced. nih.govresearchgate.net

| Pro-inflammatory Mediator | Effect of this compound Treatment | Reference |

|---|---|---|

| Nitric Oxide (NO) | Reduced | nih.govresearchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Reduced | nih.govresearchgate.net |

| Interleukin-1β (IL-1β) | Reduced | nih.govresearchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | Reduced | nih.govresearchgate.net |

| Interleukin-6 (IL-6) | Reduced | nih.govresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Reduced | nih.govresearchgate.net |

NF-κB Signaling Pathway Inhibition

A central mechanism underlying this compound's anti-inflammatory effects is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. mdpi.com By suppressing this pathway, this compound effectively curtails the production of a wide array of inflammatory molecules. nih.govresearchgate.net

This compound's inhibition of the NF-κB pathway is highly specific, targeting the upstream signaling proteins Spleen tyrosine kinase (Syk) and Src kinase. nih.gov These non-receptor tyrosine kinases play a critical role in initiating the signaling cascade that leads to NF-κB activation. researchgate.netnih.gov Molecular studies have revealed that this compound directly binds to both Syk and Src. Specifically, it binds to the protein tyrosine kinase domain of Syk and to a region within the bridge between the SH2 and SH3 domains of Src. nih.gov This direct interaction impedes their function, thereby blocking the downstream signaling events that culminate in NF-κB activation. nih.gov

This compound and its active metabolite, descarboethoxythis compound, have been shown to modulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov ICAM-1 is an adhesion molecule present on the surface of various cells, including nasal epithelial cells, and its expression is upregulated during inflammatory conditions, facilitating the recruitment of immune cells. nih.govnih.gov In vitro studies on human nasal epithelial cells demonstrated that histamine significantly increases the number of cells expressing ICAM-1. nih.gov Both this compound and descarboethoxythis compound were found to significantly block this histamine-induced upregulation of ICAM-1. nih.gov Furthermore, a clinical study conducted during pollen season showed that oral administration of this compound significantly reduced the levels of soluble ICAM-1 in the nasal secretions of patients with seasonal allergic rhinitis. nih.gov

AP-1 Signaling Pathway Modulation

In addition to its effects on the NF-κB pathway, this compound also modulates the Activator Protein-1 (AP-1) signaling pathway, another critical regulator of inflammation. researchgate.netnih.govresearchgate.net AP-1 is a transcription factor that controls the expression of genes involved in various cellular processes, including inflammation and tissue remodeling, such as matrix metalloproteinases (MMPs). nih.govnih.gov Research has shown that this compound can inhibit AP-1 transcriptional activation, thereby reducing the expression of pro-inflammatory genes like MMP1, MMP3, and MMP9. nih.govnih.gov

The modulatory effect of this compound on the AP-1 pathway is achieved through the specific inhibition of Transforming growth factor-β-activated kinase 1 (TAK1). nih.govresearchgate.netdntb.gov.ua TAK1 is a key upstream kinase that, upon activation by inflammatory stimuli like LPS, initiates a phosphorylation cascade leading to the activation of AP-1. nih.govresearchgate.net By specifically targeting and inhibiting the activation of TAK1, this compound effectively suppresses the entire downstream AP-1 signaling pathway. nih.govresearchgate.netdntb.gov.ua This targeted inhibition prevents the subsequent activation of kinases such as p-JNK and p-MKK7, which are crucial for the activation of AP-1 subunits. nih.govnih.gov

As a direct consequence of inhibiting the upstream AP-1 signaling cascade, this compound represses the expression of the core components of the AP-1 transcription factor, c-Jun and c-Fos. nih.govnih.gov These two proteins form a heterodimer that constitutes the active AP-1 complex, which then translocates to the nucleus to regulate gene expression. nih.gov Studies have demonstrated that treatment with this compound leads to a marked reduction in the expression levels of both c-Jun and c-Fos. nih.govnih.gov This repression of its constituent subunits is a key mechanism through which this compound exerts its inhibitory control over AP-1-mediated inflammatory gene expression. nih.govnih.gov

| Signaling Pathway | Key Protein Target | Effect of this compound | Downstream Consequence | Reference |

|---|---|---|---|---|

| NF-κB | Syk | Direct Binding and Inhibition | Inhibition of NF-κB Activation | nih.gov |

| NF-κB | Src | Direct Binding and Inhibition | Inhibition of NF-κB Activation | nih.gov |

| AP-1 | TAK1 | Inhibition of Activation | Suppression of AP-1 Signaling | nih.govresearchgate.netdntb.gov.ua |

| AP-1 | c-Jun | Repression of Expression | Inhibition of AP-1 Activity | nih.govnih.gov |

| AP-1 | c-Fos | Repression of Expression | Inhibition of AP-1 Activity | nih.govnih.gov |

Downregulation of MMP1, MMP3, and MMP9

This compound has demonstrated anti-inflammatory properties that extend beyond its primary antihistaminic function. Research indicates that this compound can significantly reduce the expression of several pro-inflammatory genes, including Matrix Metalloproteinase-1 (MMP1), Matrix Metalloproteinase-3 (MMP3), and Matrix Metalloproteinase-9 (MMP9). nih.govmdpi.com This effect is mediated through the suppression of the Activator Protein-1 (AP-1) signaling pathway. nih.govmdpi.comnih.gov

In studies using a murine macrophage cell line, this compound was found to effectively suppress the mRNA expression of MMP1, MMP3, and MMP9 when the cells were stimulated with lipopolysaccharide (LPS). mdpi.com The mechanism involves the specific targeting and inhibition of TGF-β-activated kinase 1 (TAK1). nih.govnih.gov By inhibiting TAK1, this compound prevents the subsequent activation of the AP-1 signaling cascade, which in turn represses the expression of its subunits, c-Jun and c-Fos. nih.govmdpi.com This ultimately leads to a reduction in the production of pro-inflammatory cytokines and enzymes, including the aforementioned matrix metalloproteinases. nih.govmdpi.comnih.gov

Cellular and Subcellular Effects

Studies have shown that this compound and its primary metabolite, desthis compound, can inhibit the release of preformed mediators like histamine and de novo synthesized mediators such as leukotriene C4 from purified human basophils, human lung mast cells (HLMC), and human skin mast cells (HSMC). nih.gov The inhibitory effect on basophils is influenced by extracellular calcium concentrations, suggesting an antagonistic relationship between external calcium and this compound on the histamine release process. nih.gov

| Stimulant | IC50 Value (μM) |

|---|---|

| Anti-IgE | 30 |

| N-formyl-methionyl-leucyl-phenylalanine (FMLP) | 29 |

| Ca2+ ionophore A23187 | 24 |

This compound's primary mechanism of action, the competitive antagonism of peripheral histamine H1-receptors, leads to significant effects on the vasculature. researchgate.net Histamine is a potent mediator that increases vascular permeability, leading to edema and other symptoms of allergic reactions. nih.gov By blocking H1-receptors on vascular endothelial cells, this compound causes a decrease in vascular permeability, which helps prevent fluid leakage into surrounding tissues. researchgate.net

Furthermore, this compound acts on H1-receptors located on respiratory smooth muscle cells. researchgate.net This interaction leads to a decrease in smooth muscle tone, resulting in effects such as bronchodilation. researchgate.net This action counteracts the bronchoconstrictor effects of histamine released during an allergic response.

This compound has been studied for its potential to interact with cardiac potassium channels, a property associated with some first-generation antihistamines that led to cardiotoxicity. The primary focus has been on the human ether-a-go-go-related gene (HERG) channel, also known as Kv11.1, which is critical for cardiac repolarization. nih.gov

While some early studies suggested this compound was largely free of cardiac ion channel-blocking effects, subsequent research conducted under more physiological conditions (37°C) demonstrated that this compound is a potent blocker of the HERG (Kv11.1) channel. nih.govresearchgate.net One study found this compound to have a mean IC50 of 173 nM for HERG current blockade. nih.gov In contrast, another study found that 10 μM of this compound failed to inhibit HERG K+ channel currents expressed in Xenopus laevis oocytes. researchgate.netnih.gov this compound has also been identified as an effective blocker of the Kv1.5 potassium channel, which is also found in the human heart, with an IC50 value of 808 nM. researchgate.netnih.gov

Comparative studies have been conducted to assess this compound's HERG channel blockade relative to other antihistamines, particularly terfenadine (B1681261), which was withdrawn from the market due to cardiac arrhythmias. nih.govnih.gov An early study suggested a much higher affinity of the HERG channel for terfenadine, which completely suppressed the current at 1 µM, while this compound had little effect. nih.gov

However, a later study comparing the two drugs under physiological conditions found a similarity in their human cardiac K+ channel-blocking effects. nih.govresearchgate.net This research reported that both this compound and terfenadine potently blocked HERG current amplitude, with comparable IC50 values. nih.gov Neither drug exhibited significant use-dependent blockage of the HERG channel. nih.govresearchgate.net

| Compound | Mean IC50 (nM) |

|---|---|

| This compound | 173 |

| Terfenadine | 204 |

Interactions with Specific Ion Channels (e.g., Kv11.1 potassium channels)

Central Nervous System Penetration and P-glycoprotein Activity

This compound is classified as a non-sedating antihistamine due to its limited penetration of the blood-brain barrier (BBB). researchgate.netnih.gov This characteristic is largely attributed to its interaction with P-glycoprotein (P-gp), an efflux transporter protein encoded by the MDR1 gene. nih.govnih.gov P-gp is located on the luminal surface of cerebral endothelial cells and actively pumps substrates out of the brain and back into the bloodstream. researchgate.net

This compound is a substrate for P-gp. nih.govdrugbank.com In vivo studies using mdr1a/b knockout (KO) mice, which lack P-gp, showed a 2-fold higher brain-to-plasma area under the curve (AUC) ratio for this compound compared to wild-type (WT) mice. nih.gov This demonstrates that P-gp activity significantly limits the brain penetration of this compound. nih.gov In vitro studies have further characterized this interaction, showing that this compound causes an increase in P-gp-related ATPase activity, confirming it as a substrate. nih.gov The affinity of this compound for P-gp is a key factor in preventing the central nervous system side effects, such as drowsiness, that are common with older, first-generation antihistamines that are not P-gp substrates. nih.govresearchgate.net

| Parameter | Value | Description |

|---|---|---|

| Brain-to-Plasma AUC Ratio Increase (in P-gp KO mice) | 2-fold | Increase in brain concentration in mice lacking P-gp compared to normal mice. |

| IC50 (P-gp inhibition) | ~11 μM | Concentration required to inhibit 50% of P-gp activity in an in vitro assay. |

| Km (for P-gp ATPase activity) | ~3 μM | Substrate concentration at which the rate of ATP hydrolysis is half of Vmax. |

Blood-Brain Barrier Permeability Studies

This compound, a second-generation antihistamine, is distinguished from its first-generation predecessors by its limited penetration of the central nervous system (CNS). nih.gov This characteristic is attributed to its interaction with the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. nih.govresearchgate.net

Studies utilizing Positron Emission Tomography (PET) with [11C]-doxepin, a potent H1 receptor ligand, have been employed to quantify the in-vivo brain H1 receptor occupancy (H1RO) of antihistamines. nih.gov In one such study, a therapeutic dose of this compound resulted in a brain H1RO of 13.8 ± 7.00%. nih.gov The binding potential ratio (BPR), which reflects the density of available receptors, was lower in the this compound group compared to a placebo group, suggesting that this compound permeates the BBB to a slight extent and binds to H1 receptors in the cerebral cortices. nih.gov

In situ brain perfusion techniques in animal models have also been used to evaluate BBB permeability. These studies have shown that this compound can achieve substantial brain penetration. drugbank.comresearchgate.net However, this penetration is significantly influenced by active transport mechanisms at the BBB. drugbank.comresearchgate.net In vitro models using porcine brain microvessel endothelial cells (PBMEC/C1-2) further support these findings, demonstrating that this compound can permeate BBB models, a process that is modifiable by inhibitors of efflux pumps. nih.gov The relatively lipophilic nature of this compound would typically suggest an ability to cross the BBB, but its observed low CNS concentration points to the involvement of a robust efflux system. nih.govdroracle.ai

| Study Type | Key Findings | Reference |

|---|---|---|

| Positron Emission Tomography (PET) | Brain H1 Receptor Occupancy (H1RO) of 13.8 ± 7.00%; indicated slight penetration of the BBB. | nih.gov |

| In Situ Brain Perfusion (Rat Model) | Achieved substantial brain penetration, which was significantly enhanced when P-glycoprotein was inhibited. | drugbank.comresearchgate.net |

| In Vitro BBB Model (PBMEC/C1-2 cells) | Demonstrated permeability across the cellular barrier; transport rate was increased by a P-glycoprotein inhibitor. | nih.gov |

Role of P-glycoprotein in Efflux and CNS Avoidance

The primary mechanism restricting this compound's accumulation in the CNS is its interaction with P-glycoprotein (P-gp), an ATP-dependent efflux transporter. researchgate.netdrugbank.com P-gp is expressed on the luminal surface of the endothelial cells that form the blood-brain barrier and actively transports a wide range of substrates out of the brain, thereby limiting their central effects. nih.govresearchgate.net

This compound has been identified as an unambiguous substrate for P-gp. nih.govresearchgate.net In vitro studies using Madin-Darby canine kidney cells transfected with human P-gp (MDR1-MDCK) have confirmed this relationship. drugbank.comnih.gov Furthermore, this compound has been shown to increase the baseline ATPase activity of P-gp in a concentration-dependent manner, which is indicative of a substrate interaction. researchgate.net

The critical role of P-gp in preventing this compound from entering the brain is clearly demonstrated in studies using P-gp knockout mice. In mice lacking the genes for P-gp (mdr1a/b knockout mice), the brain-to-plasma concentration ratio of this compound was found to be 2-fold higher than in wild-type mice. nih.gov Similarly, when P-gp is inhibited pharmacologically, for instance by cyclosporin (B1163) A, the brain penetration of this compound is substantially enhanced. drugbank.comresearchgate.net This affinity for the P-gp efflux pump is a key differentiator between second-generation, non-sedating antihistamines like this compound and the first-generation agents, which are not P-gp substrates and therefore readily enter the CNS. nih.govnih.gov

| Experimental Model | Observation | Conclusion | Reference |

|---|---|---|---|

| P-gp Knockout Mice (mdr1a/b (-/-)) | Brain-to-plasma concentration ratio was 2-fold higher compared to wild-type mice. | P-gp actively removes this compound from the brain. | nih.gov |

| In Situ Brain Perfusion with P-gp Inhibitor (Cyclosporin A) | Brain penetration of this compound was significantly enhanced. | P-gp inhibition allows greater CNS entry. | drugbank.comresearchgate.net |

| In Vitro MDR1-MDCK Cell Assays | This compound demonstrated characteristics of a P-gp substrate. | Confirms direct interaction between this compound and the P-gp transporter. | researchgate.net |

| ATPase Activity Assay | This compound increased the baseline ATPase activity of P-gp. | Indicates this compound is actively transported by P-gp. | researchgate.net |

Implications for CNS-Related Adverse Effects

The efficient efflux of this compound from the brain by P-glycoprotein directly correlates with its favorable CNS safety profile. nih.govdrugbank.com By actively limiting the compound's penetration into the CNS, P-gp ensures that this compound has a poor affinity for central H1-receptors, resulting in a lack of significant CNS depressant effects such as drowsiness and impaired psychomotor function. drugbank.com This mechanism is a cornerstone of the non-sedating classification of second-generation antihistamines. nih.govdrugbank.com

Clinical studies and reviews consistently show that the effects of this compound on sedation, mood, and cognitive function are comparable to those of a placebo. nih.gov PET scan studies have confirmed that at therapeutic doses, this compound does not induce significant sedation, and subjective sleepiness scores did not differ from placebo. nih.gov While drowsiness is listed as a rare side effect, its incidence is significantly lower than that observed with first-generation antihistamines like diphenhydramine (B27), which readily cross the blood-brain barrier. nih.govmhmedical.com

Although generally non-sedating, rare CNS adverse events for this compound have been reported, including confusion and paradoxical excitation. mhmedical.com However, the strong evidence linking P-gp affinity to a lower incidence of CNS adverse effects solidifies the understanding that this compound's peripheral selectivity is a result of this active efflux mechanism at the blood-brain barrier. drugbank.com

| CNS Effect | Frequency/Observation | Reference |

|---|---|---|

| Drowsiness/Sedation | Rare; comparable to placebo in clinical studies. | nih.govnih.govmhmedical.com |

| Cognitive & Psychomotor Performance | No significant impairment; effects comparable to placebo. | nih.gov |

| Confusion | Rare. | mhmedical.com |

| Paradoxical Excitation | Rare. | mhmedical.com |

Pharmacokinetic and Metabolic Research

Absorption Dynamics and Bioavailability Studies

Following oral administration, loratadine (B1675096) is absorbed quickly, but its systemic availability is significantly influenced by extensive first-pass metabolism, which limits its oral bioavailability to approximately 40%. researchgate.nettandfonline.com This initial metabolic conversion is a critical determinant of the plasma concentrations of both the parent drug and its active metabolites.

This compound is rapidly absorbed, with peak plasma concentrations (Tmax) generally reached between 1 and 2 hours after administration. drugbank.com A study involving geriatric volunteers who received a 40 mg dose recorded a mean Tmax for this compound at 1.5 hours. bohrium.comnih.gov Its primary active metabolite, descarboethoxythis compound, appears in the plasma shortly thereafter, achieving its peak concentration at a mean time of 2.9 hours in the same geriatric study group. bohrium.comnih.gov Other research indicates the main metabolite's Tmax can occur between 3 and 4 hours post-administration. drugbank.com

Table 1: Time to Peak Plasma Concentration (Tmax) for this compound and its Active Metabolite

| Analyte | Formulation / Population | Tmax (hours) | Source(s) |

|---|---|---|---|

| This compound | General | 1 - 2 | drugbank.com |

| This compound | Geriatric Volunteers (40 mg capsule) | 1.5 | bohrium.comnih.gov |

| This compound | Rapid Dissolve Formulation | 1.14 | drugbank.com |

| Descarboethoxythis compound | Geriatric Volunteers (40 mg capsule) | 2.9 | bohrium.comnih.gov |

| Descarboethoxythis compound | General | 3 - 4 | drugbank.com |

The formulation of this compound significantly affects its pharmacokinetic profile. Studies comparing different delivery systems have shown notable variations in key parameters like maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).

For instance, a study comparing a once-daily (QD) extended-release formulation with a twice-daily (BID) immediate-release version found that after 10 days, the Cmax for this compound was 87% higher with the QD formulation. nih.gov However, the total drug exposure over 24 hours (AUC0-24) was equivalent for both formulations. nih.gov

Novel delivery systems have also been explored to optimize absorption. A buccal transfersomal gel formulation was shown to reduce the high inter-individual variability typically seen with oral this compound. tandfonline.com Compared to a standard oral tablet, the buccal gel reduced the coefficient of variation for Cmax and AUC by 76% and 90%, respectively. tandfonline.com

The presence of food and the specific oral dosage form also alter absorption. A comparison between a soft gelatin capsule (LiquiGel) and a standard tablet under fed conditions revealed that the two were not bioequivalent. fda.gov The mean Cmax for this compound was approximately 16% greater for the LiquiGel. fda.gov When the LiquiGel was administered with food, this compound's Cmax increased by 53% and its AUC increased by as much as 121%, highlighting a significant food effect with this formulation. fda.gov

Table 2: Effect of Formulation on this compound Pharmacokinetic Parameters

| Formulation Comparison | Parameter | Observation | Source(s) |

|---|---|---|---|

| Once-Daily (QD) vs. Twice-Daily (BID) | Cmax | 87% higher for QD formulation after 10 days. | nih.gov |

| Once-Daily (QD) vs. Twice-Daily (BID) | AUC0-24 | Equivalent for both formulations after 10 days. | nih.gov |

| Buccal Gel vs. Oral Tablet | Inter-individual Variability (Cmax) | Reduced by 76% with buccal gel. | tandfonline.com |

| Buccal Gel vs. Oral Tablet | Inter-individual Variability (AUC) | Reduced by 90% with buccal gel. | tandfonline.com |

| LiquiGel vs. Tablet (with food) | Cmax | 16% greater for LiquiGel formulation. | fda.gov |

| LiquiGel (with food vs. fasted) | Cmax | Increased by 53% with food. | fda.gov |

| LiquiGel (with food vs. fasted) | AUC | Increased by up to 121% with food. | fda.gov |

Metabolic Pathways and Enzyme Systems

This compound's biotransformation is extensive and complex, primarily occurring in the liver. The process is dominated by the cytochrome P450 (CYP) enzyme system, which converts this compound into its active metabolites.

Upon absorption from the gastrointestinal tract, this compound undergoes substantial first-pass metabolism in the liver. tandfonline.comdrugbank.com This process is so extensive that it is the primary reason for the parent drug's relatively low oral bioavailability of around 40%. researchgate.nettandfonline.com This rapid and significant metabolic conversion means that a large portion of the administered dose is transformed into its major active metabolite, descarboethoxythis compound, before it reaches systemic circulation. nih.govresearchgate.net

The metabolism of this compound is catalyzed by a wide array of cytochrome P450 isoenzymes. researchgate.netnih.gov The primary pathway, the conversion of this compound to its main active metabolite descarboethoxythis compound (also known as desthis compound), is principally mediated by CYP3A4 and CYP2D6. drugbank.comnih.govkarger.com

Due to the high abundance of CYP3A4 in the human liver, it is considered the major contributor to this compound metabolism, accounting for an estimated 70% of the conversion. nih.gov The involvement of CYP2D6 is also significant; in situations where CYP3A4 activity is inhibited, CYP2D6 becomes the principal enzyme responsible for the metabolic conversion. nih.govresearchgate.netkarger.com

Further research has identified additional CYP enzymes that play a role in this compound's biotransformation. These include CYP1A1 and CYP2C19, with lesser contributions from CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5. researchgate.netdrugbank.comresearchgate.netnih.gov This wide range of enzymatic involvement contributes to the high inter-subject variability observed in this compound's pharmacokinetic data. nih.gov

Table 3: Cytochrome P450 (CYP) Enzymes in this compound Metabolism

| Enzyme Family | Primary Role | Secondary/Minor Role | Source(s) |

|---|---|---|---|

| CYP3A | CYP3A4 (Major) | CYP3A5 (Minor) | drugbank.comnih.govnih.govkarger.com |

| CYP2D | CYP2D6 (Major) | drugbank.comnih.govnih.govkarger.com | |

| CYP1A | CYP1A1, CYP1A2 (Minor) | drugbank.comresearchgate.netnih.gov | |

| CYP2C | CYP2C19, CYP2C8, CYP2C9 (Minor) | drugbank.comresearchgate.netnih.gov | |

| CYP2B | CYP2B6 (Minor) | drugbank.comresearchgate.netnih.gov |

The biotransformation of this compound results in the formation of pharmacologically active metabolites. The most significant of these is descarboethoxythis compound (DCL), also referred to as desthis compound (B1670295) (DL). nih.govnih.gov This metabolite is formed through a CYP-dependent process and is four times more potent as an antihistamine than the parent compound, this compound. drugbank.comnih.gov

Desthis compound itself undergoes further metabolism, primarily to 3-hydroxydesthis compound (B129375). nih.govresearchgate.net For many years, the specific enzymatic pathway leading to the formation of 3-hydroxydesthis compound was unknown because the reaction could not be replicated in standard in vitro systems. nih.gov Recent research has elucidated this complex, multi-step pathway. It begins with the glucuronidation of desthis compound by the enzyme UGT2B10. nih.govnih.gov This glucuronidated intermediate is then hydroxylated by CYP2C8 to form 3-hydroxydesthis compound. nih.govnih.gov A subsequent deconjugation event may then occur. nih.gov This discovery solved a long-standing question in the metabolic profiling of this compound. nih.gov

Formation of Active Metabolites (Descarboethoxythis compound, 3-hydroxydesthis compound)

Glucuronidation by UGT2B10

The metabolic pathway of this compound's primary active metabolite, desthis compound, involves a crucial glucuronidation step catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10). nih.govnih.gov Research has demonstrated that the formation of 3-hydroxydesthis compound, a major human metabolite, is dependent on an initial N-glucuronidation of desthis compound by UGT2B10. nih.govresearchgate.netresearchgate.net This step is an obligatory requirement before subsequent oxidation can occur. nih.gov Studies using chemical inhibitors have confirmed the role of UGT2B10; nicotine, a UGT2B10 inhibitor, was shown to completely inhibit the conversion of desthis compound to 3-hydroxydesthis compound in human liver microsomes. nih.gov Furthermore, both this compound and desthis compound have been identified as potent inhibitors of the UGT2B10 enzyme. nih.gov

Elimination and Excretion Profiles

This compound and its metabolites are eliminated from the body through both renal and fecal pathways. nih.gov Following oral administration, the drug is extensively metabolized, with metabolites being excreted in urine and feces. researchgate.netresearchgate.net

Renal and Fecal Elimination Pathways

Studies involving radiolabeled this compound have shown that excretion is divided almost equally between urine and feces. researchgate.netresearchgate.net Over a 10-day collection period, approximately 40-41% of the administered dose is excreted in the urine, while 42-43% is eliminated in the feces. researchgate.netdrugbank.com The metabolic profile in the excreta reveals extensive biotransformation. Very little unchanged this compound is detected in the urine. researchgate.netresearchgate.net A significant urinary metabolite is 3-hydroxy-desthis compound glucuronide, accounting for about 13% of the dose. researchgate.netresearchgate.net Desthis compound itself represents less than 2% of the dose recovered in urine. researchgate.netresearchgate.net In the feces, 3-hydroxy-desthis compound is the major metabolite, constituting approximately 17% of the dose. researchgate.netresearchgate.net Unchanged this compound and desthis compound are also found in the feces, accounting for about 5.4% and 2.7% of the dose, respectively. researchgate.netresearchgate.net

Half-Life of this compound and Metabolites

The elimination half-life of this compound and its active metabolite, descarboethoxythis compound (desthis compound), exhibits variability across studies. The half-life for this compound is generally reported to be in the range of 8 to 10 hours. nih.govdrugbank.comdroracle.ai However, studies have reported mean values ranging from approximately 6 hours to over 18 hours in specific populations like the elderly. researchgate.netnih.govnih.gov The primary active metabolite, descarboethoxythis compound, has a notably longer half-life, often cited as being between 17 and 28 hours. nih.govdrugbank.comnih.gov This extended half-life of the metabolite contributes to the compound's duration of action. droracle.ai

| Compound | Reported Half-Life (Hours) | Source |

|---|---|---|

| This compound | ~10 hours | drugbank.comdroracle.ai |

| This compound | ~8 hours (mean 8.4, range 3-20) | nih.govdroracle.ai |

| This compound | 6 ± 4 hours | researchgate.netnih.gov |

| This compound | 18.2 hours (elimination phase, geriatric) | nih.gov |

| Descarboethoxythis compound | ~20 hours | drugbank.comdroracle.ai |

| Descarboethoxythis compound | 28 hours | nih.gov |

| Descarboethoxythis compound | 13.4 ± 2.6 hours | researchgate.netnih.gov |

| Descarboethoxythis compound | 17.4 hours (elimination phase, geriatric) | nih.gov |

Pharmacokinetic Variability and Influencing Factors

Inter-Subject Variability in Plasma Concentrations

The pharmacokinetics of this compound are characterized by high inter-subject variability in plasma concentrations. nih.gov Studies have shown that the area under the plasma concentration-time curve (AUC) for the parent drug can be extremely variable among individuals. researchgate.netnih.gov For instance, in a study with healthy Chinese subjects, the ratio of the AUC of the metabolite (DCL) to the parent drug (LOR) ranged widely from 0.36 to 54.5. researchgate.netnih.gov This high variability is likely attributable to genetic polymorphisms and phenotypical differences in major metabolizing enzymes, particularly cytochrome P450 enzymes such as CYP2D6, CYP2C19, and CYP3A4. nih.govresearchgate.net While clearance of this compound may be influenced by factors such as age, research suggests that inter-individual variation within groups is often greater than the effect of these factors. nih.gov The plasma concentration of the active metabolite, descarboethoxythis compound, tends to be moderately variable, which is less pronounced than the variability observed for the parent compound. researchgate.netnih.gov

| Pharmacokinetic Parameter | Observation | Potential Influencing Factors | Source |

|---|---|---|---|

| This compound AUC | Extremely variable | Phenotypical characteristics of CYP2D6, CYP2C19, and CYP3A4 | nih.govresearchgate.netnih.gov |

| Descarboethoxythis compound AUC | Moderately variable | Metabolic pathways | researchgate.netnih.gov |

| AUC(DCL)/AUC(LOR) Ratio | Ranged from 0.36 to 54.5 in one study | Inter-individual differences in first-pass metabolism | researchgate.netnih.gov |

| This compound Clearance | Inter-individual variation appears greater than age effects | Genetic polymorphisms in metabolizing enzymes (e.g., CYP2D6) | nih.govresearchgate.net |

Impact of Hepatic and Renal Impairment on Pharmacokinetics

The pharmacokinetics of this compound are significantly influenced by the functional status of the liver and kidneys, the primary organs involved in its metabolism and excretion.

Hepatic Impairment

This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6. zada.badroracle.ai Consequently, hepatic impairment can substantially alter its pharmacokinetic profile. In patients with chronic alcoholic liver disease, the area under the plasma concentration-time curve (AUC) and the peak plasma concentration (Cmax) of this compound were found to be doubled compared to subjects with normal liver function. zada.bafda.gov However, the pharmacokinetic profile of its major active metabolite, descarboethoxythis compound (DCL), was not significantly altered. zada.bafda.gov

The elimination half-lives of both this compound and descarboethoxythis compound are prolonged in the presence of liver disease. Research has recorded the elimination half-life for this compound as 24 hours and for its metabolite as 37 hours in this population, with the duration increasing in correlation with the severity of the liver disease. zada.bafda.gov This is a notable increase from the mean elimination half-lives in healthy adults, which are approximately 8.4 hours for this compound and 28 hours for its active metabolite. zada.ba Due to this reduced clearance, patients with severe liver impairment may exhibit drug and metabolite accumulation. drugs.comnih.gov

| Parameter | This compound | Descarboethoxythis compound (DCL) |

|---|---|---|

| AUC | Doubled | Not significantly changed |

| Cmax | Doubled | Not significantly changed |

| Elimination Half-Life (t½) | Increased (e.g., 24 hours) | Increased (e.g., 37 hours) |

Renal Impairment

In contrast to hepatic impairment, renal insufficiency has a less direct, though still significant, impact on the pharmacokinetics of this compound and its metabolite. Studies involving patients with chronic renal impairment (creatinine clearance less than 30 mL/min) showed that both the AUC and Cmax for this compound and its active metabolite increased compared to patients with normal renal function. zada.bahres.ca

Despite these increases in exposure, the mean elimination half-lives of this compound and descarboethoxythis compound were not found to be significantly different from those observed in healthy subjects. zada.bahres.canih.gov The disposition of this compound is not considered to be significantly altered in individuals with severe renal insufficiency. nih.govdroracle.ai Furthermore, research has demonstrated that hemodialysis is not an effective method for removing either this compound or descarboethoxythis compound from the body, augmenting endogenous clearance by less than 1%. zada.bafda.govnih.gov

| Parameter | This compound | Descarboethoxythis compound (DCL) |

|---|---|---|

| AUC | Increased | Increased |

| Cmax | Increased | Increased |

| Elimination Half-Life (t½) | Not significantly different from normal | Not significantly different from normal |

| Effect of Hemodialysis | Ineffective for removal | Ineffective for removal |

Drug Drug Interaction Research and Clinical Significance

Cytochrome P450 Enzyme Inhibition and Induction

Loratadine (B1675096) is primarily metabolized by CYP3A4 and, to a lesser extent, by CYP2D6 drugbank.comwikipedia.orginternationalscholarsjournals.comresearchgate.net. This metabolism leads to the formation of its major active metabolite, descarboethoxythis compound (desthis compound) wikipedia.orgjiaci.org. The involvement of these specific CYP isoforms indicates a potential for interactions with other drugs that are substrates, inhibitors, or inducers of CYP3A4 and CYP2D6 internationalscholarsjournals.comjiaci.org.

Interactions with CYP3A4 and CYP2D6 Inhibitors

Concomitant administration of this compound with inhibitors of CYP3A4 or CYP2D6 can lead to increased plasma concentrations of this compound and/or its active metabolite, desthis compound (B1670295) jiaci.orgmedcentral.comnih.gov. Potent CYP3A4 inhibitors such as ketoconazole (B1673606), erythromycin, and clarithromycin (B1669154) have been shown to increase this compound plasma levels wikipedia.orgjiaci.orgpoison.orgukclinicalpharmacy.org. Cimetidine (B194882), which inhibits both CYP3A4 and CYP2D6, also significantly increases this compound plasma concentrations nih.govwikipedia.orgnih.gov.

Studies have demonstrated that co-administration with ketoconazole significantly increased both this compound and desthis compound plasma concentrations. Co-administration with cimetidine significantly increased this compound plasma concentrations but had a less pronounced effect on desthis compound concentrations nih.govnih.gov. Erythromycin, a moderate CYP3A4 inhibitor, can increase this compound levels by approximately 40% when coadministered drugs.com.

Data on the impact of various inhibitors on this compound and desthis compound exposure are summarized in the table below:

| Interacting Drug (Inhibitor Type) | Effect on this compound Plasma Concentration | Effect on Desthis compound Plasma Concentration | Source |

| Ketoconazole (Potent CYP3A4) | Significantly increased (307% increase) | Significantly increased (73% increase) | nih.govnih.gov |

| Cimetidine (Weak CYP3A4 and CYP2D6) | Significantly increased (103% increase) | Slightly increased (6% increase) | nih.govnih.gov |

| Erythromycin (Moderate CYP3A4) | Increased (approx. 40% increase) | Not specified in source | drugs.com |

| Clarithromycin (Potent CYP3A4) | Increased | Not specified in source | jiaci.orgpoison.org |

| Nefazodone (B1678010) (Potent CYP3A4) | Increased | Not specified in source | jiaci.orgresearchgate.net |

Impact on Co-administered Drug Metabolism

Given that this compound is metabolized by CYP enzymes, there is a theoretical potential for it to influence the metabolism of other co-administered drugs that are also substrates for these enzymes. However, the available information primarily focuses on the impact of other drugs on this compound metabolism rather than the reverse. Some sources indicate that the metabolism of certain drugs, such as aminophenazone and cerivastatin, can be decreased when combined with this compound drugbank.com.

P-glycoprotein Efflux Transporter Interactions

This compound is identified as a substrate of the P-glycoprotein (P-gp) efflux transporter medscape.comingentaconnect.comresearchgate.net. P-gp is an efflux pump located in various tissues, including the intestinal epithelium and the blood-brain barrier, and plays a role in limiting the absorption and increasing the efflux of its substrates drugbank.comingentaconnect.com. The co-localization of P-gp and CYP3A4 in the small intestine suggests a potential synergistic effect on the absorption and first-pass metabolism of drugs that are substrates for both ingentaconnect.comresearchgate.net.

Studies have shown that inhibitors of P-gp can increase the oral bioavailability of this compound, suggesting that P-gp contributes to its efflux in the intestine ingentaconnect.com. For example, silybinin, a CYP3A4 and P-gp inhibitor, was found to significantly enhance the oral bioavailability of this compound in rats, potentially by inhibiting both intestinal CYP3A4-mediated metabolism and P-gp efflux ingentaconnect.com. This compound itself has also been shown to increase the baseline ATPase activity of P-gp in a concentration-dependent manner researchgate.net. This compound may also increase the levels or effects of certain P-gp substrates like digoxin, loperamide, and others medscape.com.

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when drugs have additive or opposing pharmacological effects. While this compound is known for its non-sedating properties due to limited penetration of the blood-brain barrier, certain pharmacodynamic interactions are still relevant.

Additive CNS Depressant Effects

Although generally considered non-sedating at recommended doses, this compound can cause dose-related sedation at higher doses medcentral.comnih.gov. Co-administration of this compound with other central nervous system (CNS) depressants can lead to additive CNS depressant effects medscape.comnih.govdrugs.commedscape.com. This can result in increased drowsiness, sedation, impaired psychomotor function, and potential impairment of judgment and thinking medscape.comdrugs.com. Examples of drugs that may cause additive CNS depression with this compound include alcohol, benzodiazepines like diazepam, and other antihistamines medcentral.commedscape.comdrugs.commedscape.com.

Cardiovascular Safety and QTc Prolongation

Unlike some older second-generation antihistamines that were withdrawn from the market due to associations with QTc prolongation and serious ventricular arrhythmias (e.g., terfenadine (B1681261) and astemizole), this compound has generally been considered to have a low risk of QTc prolongation at recommended doses uspharmacist.comdroracle.ainih.gov.

However, the risk of QTc prolongation with this compound has been investigated, particularly in the context of interactions with CYP inhibitors that increase its plasma concentrations jiaci.orgnih.govnih.govresearchgate.net. While some studies with potent CYP inhibitors like ketoconazole and cimetidine showed increased this compound and desthis compound levels, they did not find statistically significant differences in QTc intervals in healthy volunteers nih.govnih.gov.

Despite these findings, there have been conflicting reports and some case reports of QTc prolongation and torsades de pointes associated with this compound use, particularly at higher than recommended doses or when co-administered with potent CYP3A4 inhibitors like nefazodone internationalscholarsjournals.comjiaci.orgukclinicalpharmacy.orgresearchgate.net. Nefazodone, a potent CYP3A4 inhibitor, has been associated with clinically significant QT interval prolongation when co-administered with this compound internationalscholarsjournals.comresearchgate.net.

Risk Assessment with Specific Drug Combinations

This compound's metabolism by CYP3A4 and CYP2D6 suggests a potential for interactions with drugs that inhibit these enzymes, leading to increased plasma concentrations of this compound and its active metabolite, desthis compound. wikipedia.orgjiaci.org Studies have investigated the clinical significance of these interactions, particularly with potent inhibitors of CYP3A4 such as ketoconazole, erythromycin, and cimetidine. jiaci.orgdrugs.com

Research indicates that coadministration of this compound with potent CYP3A4 inhibitors like ketoconazole, erythromycin, and cimetidine can lead to substantial increases in the plasma concentrations of both this compound and desthis compound. jiaci.orgdrugs.comdrugs.com For instance, studies with healthy volunteers showed that concomitant use of CYP3A4 blockers tripled and doubled the plasma concentrations of this compound and desthis compound, respectively, when this compound was administered at a standard 10 mg dose. researchgate.net

Furthermore, pharmacoepidemiological studies utilizing large electronic medical record databases have identified several drug combinations involving this compound that are associated with an increased risk of myopathy. plos.orgnih.govplos.orgresearchgate.net These studies have identified statistically significant increased risks for myopathy when this compound is combined with drugs such as simvastatin (B1681759), alprazolam, duloxetine, and ropinirole. plos.orgnih.govplos.orgresearchgate.net The relative risks observed in these studies suggest a synergistic increase in myopathy risk compared to the risk associated with taking either drug alone. plos.orgplos.org

The following table summarizes some specific drug combinations and their reported relative risk for myopathy when combined with this compound:

| Drug Combination | Relative Risk (RR) for Myopathy | Source |

| This compound and Simvastatin | 1.69 | plos.orgplos.orgresearchgate.net |

| This compound and Alprazolam | 1.86 | plos.orgplos.orgresearchgate.net |

| This compound and Duloxetine | 1.94 | plos.orgplos.orgresearchgate.net |

| This compound and Ropinirole | 3.21 | plos.orgplos.orgresearchgate.net |

These findings highlight the importance of considering potential drug-drug interactions involving this compound, particularly in the context of myopathy risk when used in combination with certain other medications.

Myopathy Risk in Drug Combinations

As highlighted in the discussion on specific drug combinations, there is research indicating an increased risk of myopathy when this compound is used concurrently with certain other drugs. plos.orgnih.govplos.orgresearchgate.net Notably, the combination of this compound and simvastatin has been consistently associated with an increased myopathy risk in pharmacoepidemiological studies. plos.orgnih.govplos.orgresearchgate.netnih.govresearchgate.netresearchgate.net The relative risk for this combination has been reported around 1.69. plos.orgplos.orgresearchgate.netresearchgate.net

The mechanism underlying this increased myopathy risk is not fully understood and appears to be complex. While initial hypotheses might consider metabolic inhibition via CYP enzymes, in vitro investigations suggest that the interaction between simvastatin and desthis compound (the active metabolite of this compound) is unlikely to be solely due to the inhibition of drug metabolism by CYP450 enzymes. nih.govresearchgate.net Instead, in vitro studies have observed synergistic myotoxicity when simvastatin and desthis compound are combined in human skeletal muscle cells. nih.govresearchgate.net

Further research using human skeletal muscle cells has explored the potential mechanisms behind statin- and this compound-induced muscle pain. nih.govresearchgate.net These studies investigated the inhibitory potential of various statins and this compound on the transport of L-lactic acid by monocarboxylate transporters (MCTs). nih.govresearchgate.net The findings indicated that both this compound and atorvastatin (B1662188) demonstrated significant inhibitory potential on the efflux of L-lactic acid from human skeletal muscle cells. nih.govresearchgate.net Inhibition of L-lactic acid efflux could lead to intracellular accumulation of lactic acid, potentially contributing to drug-induced myotoxicity. nih.govresearchgate.net this compound was found to be a potent inhibitor of L-lactic acid efflux in this model. nih.govresearchgate.net

This suggests that the increased myopathy risk observed with combinations like this compound and simvastatin might involve mechanisms at the muscular cellular level, potentially related to the inhibition of L-lactic acid transport by MCTs, in addition to or instead of solely relying on pharmacokinetic interactions via CYP enzymes. nih.govnih.govresearchgate.netresearchgate.net

Preclinical Studies and Efficacy Research

In Vitro Models for Pharmacological Evaluation

In vitro studies are fundamental in dissecting the molecular and cellular mechanisms of a drug. For loratadine (B1675096), these models have been crucial in identifying its effects on inflammatory pathways.

Specific cell lines are utilized to model human biological processes in a controlled environment. The murine macrophage cell line, RAW264.7 , is frequently used to study inflammatory responses. In the context of this compound research, these cells are often stimulated with lipopolysaccharide (LPS) to induce an inflammatory cascade. Studies have shown that this compound can effectively reduce the production of inflammatory mediators in LPS-treated RAW264.7 cells nih.govresearchgate.net.

Human Peripheral Blood Mononuclear Cells (PBMCs) offer a more direct model of human immune responses. Research involving PBMCs has demonstrated that this compound can reverse the expression of macrophage inflammatory protein (MIP)-1α that is induced by bacterial toxins, highlighting its potential in modulating human immune cell responses nih.gov.

A range of assays are employed to quantify the effects of this compound at the molecular level.

Nitric Oxide Assay : In LPS-stimulated RAW264.7 macrophages, this compound has been shown to decrease the levels of nitric oxide, a key inflammatory mediator nih.govresearchgate.net.

Polymerase Chain Reaction (PCR) : This technique is used to measure the mRNA expression levels of pro-inflammatory genes. Studies have demonstrated that this compound can suppress the expression of genes such as those for inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2) in macrophages nih.govresearchgate.net.

Luciferase Assay : This reporter assay is used to assess the activity of specific signaling pathways. Research has shown that this compound inhibits the transcriptional activation of activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB), two critical pathways in the inflammatory response nih.govnih.govresearchgate.net.

Immunoblotting (Western Blotting) : This method detects and quantifies specific proteins. Immunoblotting has confirmed that this compound treatment reduces the protein levels of key inflammatory molecules. For instance, in stomach samples from a gastritis mouse model, it reduced the levels of phosphorylated c-Fos, a subunit of the AP-1 complex nih.govresearchgate.net.

Cellular Thermal Shift Assay (CETSA) : CETSA is a modern biophysical technique used to verify direct binding between a drug and its target protein within a cell. nih.govnih.gov This assay has been instrumental in demonstrating that this compound's anti-inflammatory effects are mediated, in part, by directly binding to and targeting proteins such as Syk and Src, which are involved in the NF-κB signaling pathway nih.gov.

Table 1: Summary of In Vitro Research Findings for this compound

| Cell Line | Assay Used | Key Findings |

|---|---|---|

| RAW264.7 | Nitric Oxide Assay | Reduced levels of nitric oxide. nih.govresearchgate.net |

| RAW264.7 | Polymerase Chain Reaction (PCR) | Decreased mRNA expression of iNOS, IL-1β, TNF-α, IL-6, and COX-2. nih.govresearchgate.net |

| RAW264.7 | Luciferase Assay | Inhibited NF-κB and AP-1 transcriptional activation. nih.govnih.govresearchgate.net |

| PBMCs | Protein Expression Analysis | Inhibited toxin B-induced MIP-1α secretion. nih.gov |

| RAW264.7 | Cellular Thermal Shift Assay (CETSA) | Confirmed direct binding to Syk and Src proteins. nih.gov |

In Vivo Animal Models of Allergic and Inflammatory Conditions

Animal models are essential for evaluating the physiological effects of a drug in a whole organism, bridging the gap between in vitro findings and clinical application.

Animal models of allergic rhinitis, often induced by allergens like ovalbumin in rabbits or house dust mites (Dermatophagoides farinae) in mice, are used to test the efficacy of anti-allergic drugs. tandfonline.come-ceo.org In a rabbit model of ovalbumin-induced allergic rhinitis, a nasal nanoemulsion containing this compound led to an enhanced downregulation of inflammatory parameters, including TNF-α, TGF-β, and IL-1 tandfonline.com. In studies with patients suffering from allergic rhinitis, this compound treatment was shown to attenuate early antigen-induced nasal symptoms and almost completely abrogate the release of histamine (B1213489) in nasal lavages following an allergen challenge nih.gov.

While this compound is widely used for chronic idiopathic urticaria (CIU) in clinical settings, specific preclinical animal models for urticaria are less commonly detailed in the literature compared to other inflammatory conditions nih.gov. The primary basis for its use in urticaria stems from its potent H1-antihistamine activity, which is foundational to managing this histamine-driven condition medscape.com.

This compound's anti-inflammatory properties have been tested in a variety of rodent models.

Gastritis, Hepatitis, Colitis, and Peritonitis : In mouse models of these inflammatory conditions, treatment with this compound resulted in observable improvements. These included reduced gastric bleeding in acute gastritis, improved liver morphology in hepatitis, and preserved colon length in colitis models. nih.govnih.gov Histopathological analysis of stomach tissue in the this compound-treated groups showed marked improvement compared to untreated groups nih.gov.

Clostridium difficile Infection (CDI) : In mouse and hamster models of CDI, oral this compound treatment demonstrated significant protective effects. It prevented death in mice with primary CDI and inhibited vancomycin-associated recurrence. nih.gov These therapeutic effects are linked to its ability to inhibit the inflammatory response triggered by C. difficile toxins nih.gov.

Table 2: Summary of In Vivo Research Findings for this compound

| Animal Model | Condition Studied | Key Findings |

|---|---|---|

| Rabbit | Ovalbumin-induced Allergic Rhinitis | Enhanced downregulation of TNF-α, TGF-β, and IL-1. tandfonline.com |

| Mouse | Acute Gastritis | Reduced gastric bleeding and levels of p-c-Fos protein. nih.govresearchgate.net |

| Mouse | Hepatitis, Colitis, Peritonitis | Improved stomach tissue histopathology, liver morphology, and colon length. nih.gov |

| Mouse, Hamster | Clostridium difficile Infection | Prevented mortality, inhibited intestinal CCl3 mRNA expression, and prevented recurrence. nih.gov |

Bone Pain Prevention Models